Cas no 1851710-83-2 (Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate)
![Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate structure](https://www.kuujia.com/scimg/cas/1851710-83-2x500.png)
Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate
- EN300-1449969
- 1851710-83-2
- Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate
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- Inchi: 1S/C9H10N2O3S/c1-3-5-14-11-9-10-6-7(15-9)8(12)13-4-2/h1,6H,4-5H2,2H3,(H,10,11)
- InChI Key: ZHBKSWLQARDPMQ-UHFFFAOYSA-N
- SMILES: S1C(NOCC#C)=NC=C1C(=O)OCC
Computed Properties
- Exact Mass: 226.04121336g/mol
- Monoisotopic Mass: 226.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.7Ų
- XLogP3: 2
Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449969-500mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 500mg |
$946.0 | 2023-09-29 | ||
Enamine | EN300-1449969-2500mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1449969-100mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1449969-10000mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-1449969-1000mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 1000mg |
$986.0 | 2023-09-29 | ||
Enamine | EN300-1449969-5000mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 5000mg |
$2858.0 | 2023-09-29 | ||
Enamine | EN300-1449969-50mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 50mg |
$827.0 | 2023-09-29 | ||
Enamine | EN300-1449969-250mg |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1449969-1.0g |
ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate |
1851710-83-2 | 1g |
$0.0 | 2023-06-06 |
Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate Related Literature
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Additional information on Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate
Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate (CAS No. 1851710-83-2): A Comprehensive Overview
Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate, identified by its CAS number 1851710-83-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, particularly its incorporation of a propargyl ether moiety and an amino group, make it a promising candidate for further investigation in medicinal chemistry.
The chemical structure of Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate consists of a thiazole ring system linked to an ethyl ester group at the 5-position. The presence of a propargyl ether (prop-2-yn-1-yloxy) and an amino group at the 2-position introduces reactive sites that can be exploited for further functionalization. This structural motif is particularly intriguing because it combines the properties of thiazole derivatives with the reactivity of alkyne-based functionalities, offering a versatile platform for synthetic chemistry and pharmacological exploration.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole compounds have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate may contribute to unique pharmacological profiles that differ from other thiazole-based drugs. For instance, the propargyl ether group can serve as a handle for further derivatization via cross-coupling reactions, allowing chemists to explore novel analogs with enhanced biological activity.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of a thiazole core with an alkyne moiety provides multiple opportunities for structural diversification. Alkynes are well-known for their ability to participate in various organic transformations, including Sonogashira coupling, which can be used to introduce aryl or heteroaryl groups into the molecule. Such modifications can lead to compounds with improved solubility, bioavailability, and target specificity.
Recent studies have highlighted the importance of thiazole derivatives in the development of new therapeutic agents. For example, researchers have reported on the synthesis and biological evaluation of various thiazole-based compounds that exhibit potent activity against resistant bacterial strains. The presence of an amino group in Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate suggests that it could be further functionalized to produce protease inhibitors or kinase inhibitors, which are key targets in oncology and inflammatory diseases.
The propargyl ether group also opens up possibilities for conjugation with other biomolecules, such as peptides or nucleic acids. This functionality can be used to create prodrugs or targeted delivery systems that enhance the efficacy and reduce side effects of therapeutic agents. Additionally, the ethyl ester group at the 5-position can be hydrolyzed under physiological conditions to release a free carboxylic acid, which could be useful for designing prodrugs or conjugates that require enzymatic activation.
From a synthetic chemistry perspective, Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate represents an interesting challenge due to its complex architecture. The synthesis likely involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. Key steps may include the formation of the thiazole ring system via cyclocondensation reactions, followed by functionalization at the 2-position and 5-position using appropriate protecting groups and coupling strategies.
The potential applications of this compound extend beyond traditional drug development. It could serve as a key intermediate in the synthesis of agrochemicals or specialty chemicals where thiazole derivatives are known to play a role. Furthermore, its unique structural features make it a valuable tool for studying molecular interactions and developing new methodologies in organic synthesis.
In conclusion, Ethyl 2-[(prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylate (CAS No. 1851710-83-2) is a structurally complex and versatile compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique combination of functional groups offers multiple opportunities for further exploration in drug discovery and synthetic chemistry. As research continues to uncover new applications for thiazole derivatives, compounds like this one are likely to play an increasingly important role in developing next-generation therapeutic agents.
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